molecular formula C15H14N2S B11523013 4,5-dimethyl-2-{[(E)-(4-methylphenyl)methylidene]amino}thiophene-3-carbonitrile

4,5-dimethyl-2-{[(E)-(4-methylphenyl)methylidene]amino}thiophene-3-carbonitrile

Cat. No.: B11523013
M. Wt: 254.4 g/mol
InChI Key: UVXUZQPTFJSDGF-RQZCQDPDSA-N
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Description

4,5-DIMETHYL-2-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBONITRILE is a heterocyclic compound that contains a thiophene ring Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL-2-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBONITRILE typically involves the condensation of 4-methylbenzaldehyde with 4,5-dimethyl-2-aminothiophene-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL-2-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiophene or aromatic derivatives.

Scientific Research Applications

4,5-DIMETHYL-2-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-2-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBONITRILE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4,5-DIMETHYL-3-FURANCARBONITRILE: A similar compound with a furan ring instead of a thiophene ring.

    4,5-DIMETHYL-2-[(PHENOXYCARBONYL)AMINO]THIOPHENE-3-CARBONITRILE: A related compound with a phenoxycarbonyl group.

Uniqueness

4,5-DIMETHYL-2-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBONITRILE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

4,5-dimethyl-2-[(E)-(4-methylphenyl)methylideneamino]thiophene-3-carbonitrile

InChI

InChI=1S/C15H14N2S/c1-10-4-6-13(7-5-10)9-17-15-14(8-16)11(2)12(3)18-15/h4-7,9H,1-3H3/b17-9+

InChI Key

UVXUZQPTFJSDGF-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/C2=C(C(=C(S2)C)C)C#N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=C(C(=C(S2)C)C)C#N

Origin of Product

United States

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